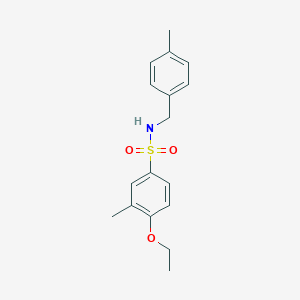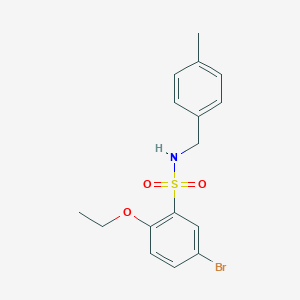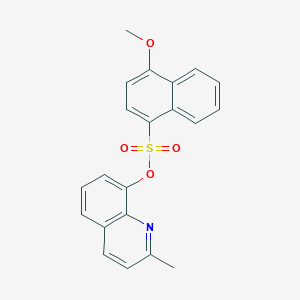
2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate (MQN-10) is a synthetic compound that has been used in scientific research to study the biochemical and physiological effects of its mechanism of action. The compound has been synthesized using various methods, and its potential applications in future research are promising.
Wirkmechanismus
The exact mechanism of action of 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and inflammation. 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate has been shown to interact with DNA and RNA, suggesting that it may affect gene expression and protein synthesis.
Biochemische Und Physiologische Effekte
2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate has been shown to have various biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer and anti-inflammatory properties, 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate has been shown to have antioxidant activity and to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate in laboratory experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Another area of interest is its potential use as a tool for studying the mechanisms of gene expression and protein synthesis. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate and to identify any potential side effects or limitations of its use.
Synthesemethoden
2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate can be synthesized using a multistep process that involves the reaction of 2-methyl-8-quinolinecarboxylic acid with methanesulfonyl chloride to form 2-methyl-8-quinoline methanesulfonate. This intermediate is then reacted with 4-methoxy-1-naphthalenesulfonyl chloride to form 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate has been used in various scientific research studies to investigate its mechanism of action and potential therapeutic applications. One study found that 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Another study showed that 2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate can inhibit the activity of certain enzymes involved in inflammation, suggesting its potential use as an anti-inflammatory agent.
Eigenschaften
Produktname |
2-Methyl-8-quinolinyl 4-methoxy-1-naphthalenesulfonate |
|---|---|
Molekularformel |
C21H17NO4S |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
(2-methylquinolin-8-yl) 4-methoxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C21H17NO4S/c1-14-10-11-15-6-5-9-19(21(15)22-14)26-27(23,24)20-13-12-18(25-2)16-7-3-4-8-17(16)20/h3-13H,1-2H3 |
InChI-Schlüssel |
IZDNOXSSBFEFAE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC)C=C1 |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



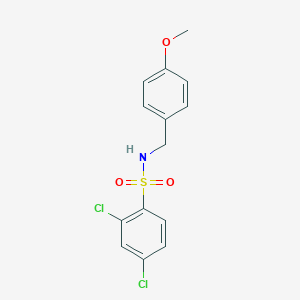
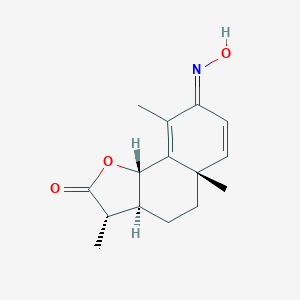
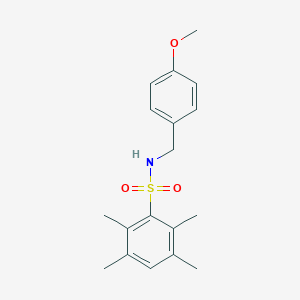



![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)


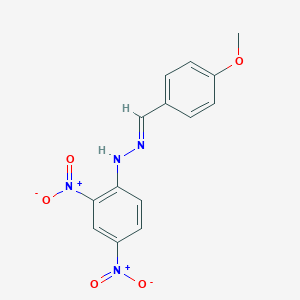
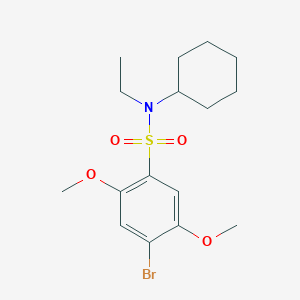
![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)
